molecular formula C9H17N3 B11735518 ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11735518
M. Wt: 167.25 g/mol
InChI Key: QXADYYCQOMESIR-UHFFFAOYSA-N
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Description

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features an ethyl group attached to the nitrogen atom of the pyrazole ring, a propyl group at the 1-position, and a methylamine group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available starting materials The process includes the formation of the pyrazole ring, followed by functionalization at the 1- and 4-positionsThe reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1-Propyl-1H-pyrazole-4-carbaldehyde
  • Ethyl-1H-pyrazole-4-carboxylate
  • 1-Propyl-1H-pyrazole-4-methanol

Uniqueness

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamine group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(1-propylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N3/c1-3-5-12-8-9(7-11-12)6-10-4-2/h7-8,10H,3-6H2,1-2H3

InChI Key

QXADYYCQOMESIR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC

Origin of Product

United States

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